molecular formula C17H17F3N2O3S B2757895 N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide CAS No. 337922-39-1

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B2757895
CAS No.: 337922-39-1
M. Wt: 386.39
InChI Key: PWIRLBCGBCDKJH-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a phenylsulfonyl group, and an anilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The phenylsulfonyl group is introduced through a sulfonation reaction, followed by the addition of the trifluoromethyl group using a trifluoromethylating agent. The final step involves the acylation of the aniline derivative with dimethylacetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a thiol or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The anilino moiety may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[(phenylsulfonyl)anilino]acetamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N,N-dimethyl-2-[(trifluoromethyl)anilino]acetamide: Lacks the phenylsulfonyl group, affecting its reactivity and applications.

Uniqueness

N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is unique due to the presence of both the trifluoromethyl and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3S/c1-21(2)16(23)12-22(26(24,25)15-9-4-3-5-10-15)14-8-6-7-13(11-14)17(18,19)20/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIRLBCGBCDKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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